molecular formula C26H22O2Si B11943624 (4-Methoxyphenyl)(triphenylsilyl)methanone

(4-Methoxyphenyl)(triphenylsilyl)methanone

Cat. No.: B11943624
M. Wt: 394.5 g/mol
InChI Key: HPQVCVUFONQNFX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(triphenylsilyl)methanone is an organic compound that features a methanone group bonded to a 4-methoxyphenyl group and a triphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(triphenylsilyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+TriphenylsilaneBaseThis compound\text{4-Methoxybenzoyl chloride} + \text{Triphenylsilane} \xrightarrow{\text{Base}} \text{this compound} 4-Methoxybenzoyl chloride+TriphenylsilaneBase​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(triphenylsilyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl(triphenylsilyl)methanone.

    Reduction: Formation of (4-methoxyphenyl)(triphenylsilyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Methoxyphenyl)(triphenylsilyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(triphenylsilyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies have shown that it can affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the triphenylsilyl group.

    (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl ring.

    (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Contains a pyrrole ring instead of the triphenylsilyl group.

Uniqueness

(4-Methoxyphenyl)(triphenylsilyl)methanone is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H22O2Si

Molecular Weight

394.5 g/mol

IUPAC Name

(4-methoxyphenyl)-triphenylsilylmethanone

InChI

InChI=1S/C26H22O2Si/c1-28-22-19-17-21(18-20-22)26(27)29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3

InChI Key

HPQVCVUFONQNFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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